molecular formula C36H24O4 B5191140 [5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate

[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate

Cat. No.: B5191140
M. Wt: 520.6 g/mol
InChI Key: LRPOEOZBRUPNCD-UHFFFAOYSA-N
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Description

[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxy-2-naphthoic acid with 4-phenylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate is used as a precursor for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and is utilized in the development of new materials.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its unique structure allows it to act as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole]
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl

Uniqueness

[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and biochemical probes. Further research into its properties and applications will continue to uncover new possibilities for its use.

Properties

IUPAC Name

[5-(4-phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24O4/c37-35(29-18-14-27(15-19-29)25-8-3-1-4-9-25)39-32-22-23-33-31(24-32)12-7-13-34(33)40-36(38)30-20-16-28(17-21-30)26-10-5-2-6-11-26/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPOEOZBRUPNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=CC=C4)OC(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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